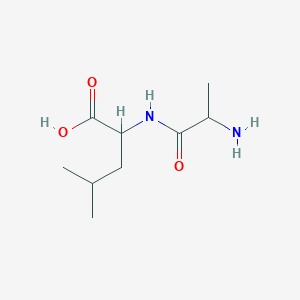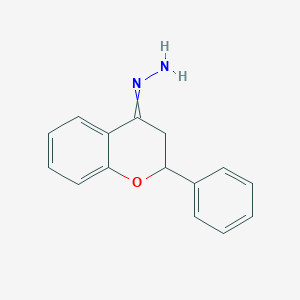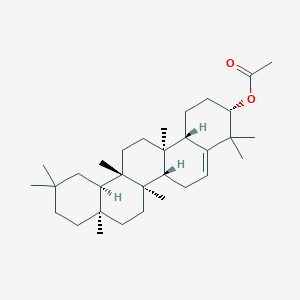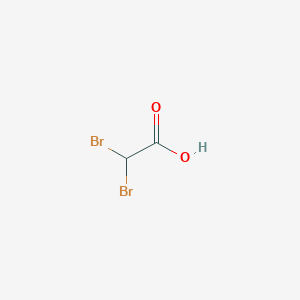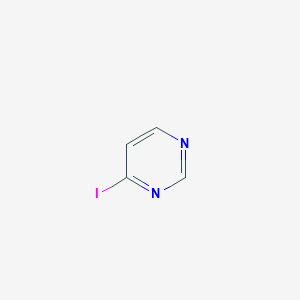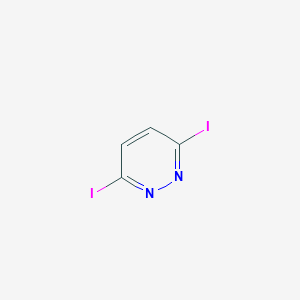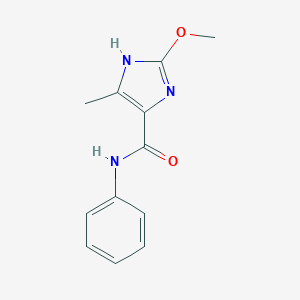
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways. AG490 was first synthesized in 1994 by researchers at the University of Tokyo and has since been studied extensively for its potential therapeutic applications.
Mechanism Of Action
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide works by binding to the ATP-binding site of JAK and preventing the phosphorylation of STAT proteins, which are downstream targets of JAK. This inhibition of JAK/STAT signaling pathways leads to the downregulation of genes involved in cell proliferation and survival, ultimately leading to cell death.
Biochemical And Physiological Effects
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide is its ability to selectively inhibit JAK/STAT signaling pathways, making it a useful tool for studying the role of these pathways in cellular processes and disease. However, one limitation of 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide is its relatively non-specific nature, as it can also inhibit other kinases and signaling pathways. Additionally, 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide has poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research involving 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide, including the development of more selective JAK/STAT inhibitors, the investigation of the role of JAK/STAT signaling pathways in various diseases, and the exploration of combination therapies using 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide and other drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide and its potential therapeutic applications.
Synthesis Methods
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide can be synthesized using a multistep process that involves the reaction of 2-methoxy-5-methyl-4-nitrophenol with ethyl bromoacetate to form 2-methoxy-5-methyl-4-nitrophenylacetate. The nitro group is then reduced using iron powder to form 2-methoxy-5-methyl-4-aminophenylacetate, which is then reacted with phosgene and ammonia to form 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide.
Scientific Research Applications
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide has been widely used in scientific research for its ability to inhibit JAK/STAT signaling pathways, which are involved in a variety of cellular processes including growth, differentiation, and survival. 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide has been shown to inhibit the proliferation of cancer cells and has potential therapeutic applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders.
properties
CAS RN |
138944-33-9 |
|---|---|
Product Name |
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide |
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-8-10(15-12(13-8)17-2)11(16)14-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
NEBDNCAHALUEFK-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N1)OC)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(N=C(N1)OC)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



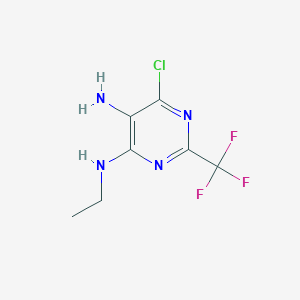
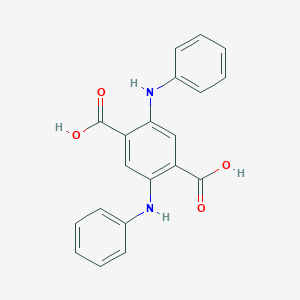
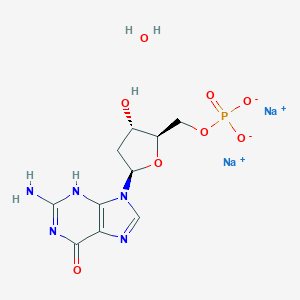
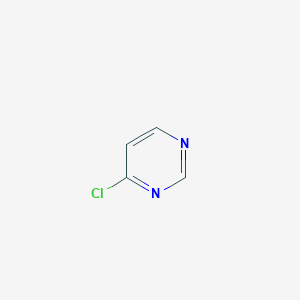
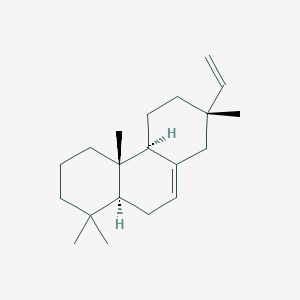
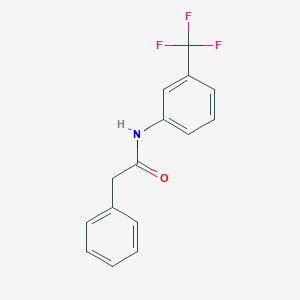
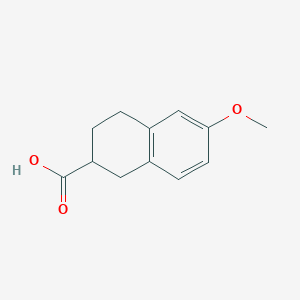
![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)
